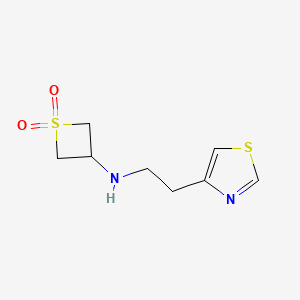
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring with a sulfone group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole nucleus.
Attachment of the Ethylamine Group: The thiazole ring is then reacted with 2-bromoethylamine to introduce the ethylamine group at the 2-position of the thiazole ring.
Formation of the Thietane Ring: The final step involves the cyclization of the intermediate with a suitable sulfone precursor to form the thietane ring with a sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfone group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit similar biological activities.
Thietane Derivatives: Compounds with the thietane ring are less common but can exhibit unique chemical properties due to the strained ring system.
Uniqueness
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings with a sulfone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
属性
分子式 |
C8H12N2O2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
1,1-dioxo-N-[2-(1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)4-8(5-14)9-2-1-7-3-13-6-10-7/h3,6,8-9H,1-2,4-5H2 |
InChI 键 |
VJOZSSAUOFJGJD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NCCC2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


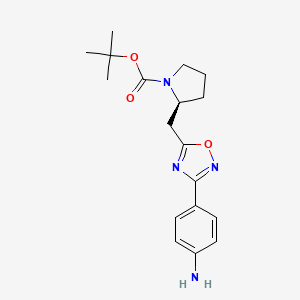
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
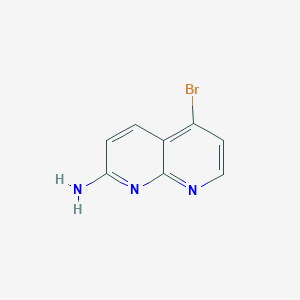

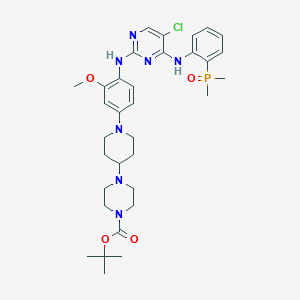
![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
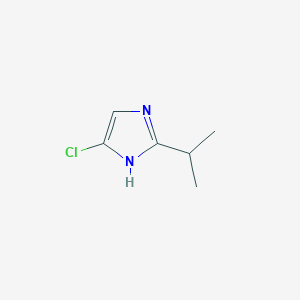


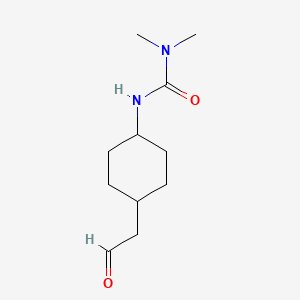
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
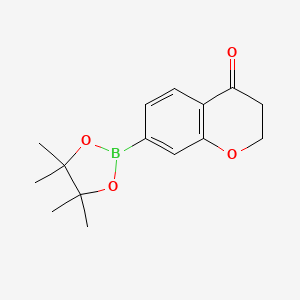
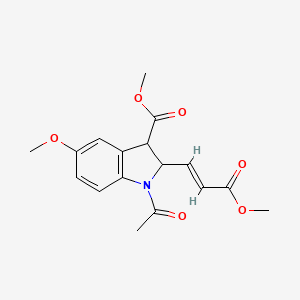
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
